molecular formula C16H18FN3O3S B6562547 3,5-Dimethyl-4-(pyrrolidinylsulfonyl)pyrazolyl 4-fluorophenyl ketone CAS No. 943102-73-6

3,5-Dimethyl-4-(pyrrolidinylsulfonyl)pyrazolyl 4-fluorophenyl ketone

Cat. No.: B6562547
CAS No.: 943102-73-6
M. Wt: 351.4 g/mol
InChI Key: ANWLGKRZIGMQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-(pyrrolidinylsulfonyl)pyrazolyl 4-fluorophenyl ketone is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, is characterized by the presence of a pyrazole ring substituted with dimethyl, pyrrolidinylsulfonyl, and fluorophenyl groups, making it a valuable molecule for various scientific research applications.

Preparation Methods

The synthesis of 3,5-Dimethyl-4-(pyrrolidinylsulfonyl)pyrazolyl 4-fluorophenyl ketone involves several steps. One common synthetic route includes the reaction of 3,5-dimethylpyrazole with pyrrolidine and sulfonyl chloride to introduce the pyrrolidinylsulfonyl group. This intermediate is then reacted with 4-fluorobenzoyl chloride to form the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

3,5-Dimethyl-4-(pyrrolidinylsulfonyl)pyrazolyl 4-fluorophenyl ketone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(pyrrolidinylsulfonyl)pyrazolyl 4-fluorophenyl ketone involves its interaction with specific molecular targets and pathways. The pyrazole ring and its substituents can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3,5-Dimethyl-4-(pyrrolidinylsulfonyl)pyrazolyl 4-fluorophenyl ketone can be compared with other similar compounds, such as:

Properties

IUPAC Name

(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c1-11-15(24(22,23)19-9-3-4-10-19)12(2)20(18-11)16(21)13-5-7-14(17)8-6-13/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWLGKRZIGMQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)F)C)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.